molecular formula C6H6F3NO B12846704 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B12846704
M. Wt: 165.11 g/mol
InChI Key: SNGZSNSIVNMYLY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would also focus on minimizing waste and reducing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.

Scientific Research Applications

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

3,4-dimethyl-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C6H6F3NO/c1-3-4(2)10-11-5(3)6(7,8)9/h1-2H3

InChI Key

SNGZSNSIVNMYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C(F)(F)F

Origin of Product

United States

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